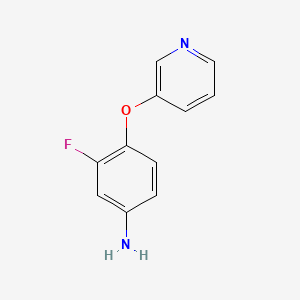

3-Fluoro-4-(3-pyridinyloxy)aniline

Description

Contextualization within Fluorinated Anilines and Pyridinyloxy Scaffolds

The presence of a fluorine atom in an aniline (B41778) ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorinated anilines are a class of compounds widely used in the pharmaceutical and agrochemical industries. The introduction of fluorine can enhance the binding affinity of a drug to its target protein and improve its pharmacokinetic profile. rsc.org

Similarly, the pyridinyloxy scaffold is a recognized pharmacophore, a structural feature responsible for a molecule's biological activity. Pyridine-containing molecules are integral to numerous approved drugs, and the pyridinyloxy linkage offers a versatile connection point for constructing complex molecular architectures. researchgate.net The combination of these two key structural motifs in 3-Fluoro-4-(3-pyridinyloxy)aniline makes it a highly sought-after intermediate in synthetic chemistry.

Significance in Contemporary Medicinal Chemistry and Drug Discovery Research

The primary significance of this compound lies in its role as a key building block for the synthesis of potential therapeutic agents, particularly kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer.

Research has shown that derivatives of fluorinated pyridinyloxy anilines are potent inhibitors of c-Met kinase, a receptor tyrosine kinase that, when abnormally activated, can lead to tumor growth, metastasis, and invasion. researchgate.net The anilino-pyrimidine core, often constructed using intermediates like this compound, is a common feature in many kinase inhibitors.

A notable example, though involving a closely related scaffold, is the study of derivatives of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline as c-Met kinase inhibitors. This research highlights the importance of the fluorinated aniline and pyridinyloxy components in achieving high inhibitory activity against this significant cancer target. nih.gov

Overview of Academic Research Trajectories for the Chemical Compound

Academic and industrial research involving this compound has primarily focused on its application as a synthetic intermediate. The compound is often cited in patents and research articles that describe the synthesis of larger, more complex molecules with potential therapeutic applications.

The general research trajectory for this compound involves its synthesis, often through a nucleophilic aromatic substitution reaction, followed by its incorporation into a larger molecular framework to generate a library of compounds for biological screening. These screening efforts are typically aimed at identifying novel inhibitors for various protein kinases implicated in cancer and other diseases.

While comprehensive reviews dedicated solely to this compound are not abundant, its frequent appearance in the synthetic schemes of patented and researched compounds underscores its established importance as a valuable tool in the drug discovery pipeline. The continued exploration of kinase inhibitors is likely to sustain the demand and research interest in this and related fluorinated anilines.

Synthetic Methodologies for this compound and Related Aniline Derivatives

The synthesis of this compound, a compound of interest in medicinal chemistry and materials science, involves intricate strategies for the construction of its core aryloxyaniline structure. The methodologies focus on the precise assembly of the fluorinated aniline ring, the pyridine (B92270) moiety, and the crucial diaryl ether linkage. Key synthetic approaches are detailed below, covering the formation of the aryloxyaniline backbone, specific fluorination techniques, and the coupling of the heterocyclic and aniline components.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-pyridin-3-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-10-6-8(13)3-4-11(10)15-9-2-1-5-14-7-9/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWSCQVAQJVIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of 3 Fluoro 4 3 Pyridinyloxy Aniline Derivatives

Elucidation of Key Pharmacophoric Elements

The core structure of 3-fluoro-4-(3-pyridinyloxy)aniline serves as a crucial scaffold for kinase inhibition. The key pharmacophoric elements, essential for binding and activity, have been identified through extensive research. The 3-fluoro-4-(pyridinyloxy)aniline moiety is a common fragment in many kinase inhibitors, where the aniline (B41778) nitrogen and the pyridine (B92270) nitrogen often form critical hydrogen bonds with the hinge region of the kinase domain. The fluorine atom at the 3-position of the aniline ring is known to modulate the electronic properties and metabolic stability of the compound.

Docking studies of derivatives, such as those targeting the c-Met kinase, have revealed that the aniline portion of the molecule typically anchors the inhibitor to the enzyme's hinge region. nih.gov Specifically, the aniline nitrogen can act as a hydrogen bond donor to the backbone carbonyl of key amino acid residues. The pyridinyloxy group often extends into a hydrophobic pocket, and the pyridine nitrogen can act as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex. nih.gov

Impact of Substituent Modifications on Biological Activity Profiles

Modifications to the core this compound structure have profound effects on the biological activity of the resulting derivatives. These modifications can influence the steric, electronic, and hydrogen bonding interactions between the ligand and its target protein.

The size and shape of substituents on the this compound scaffold play a critical role in determining the binding affinity and selectivity of the derivatives. Steric hindrance can prevent optimal binding if a substituent is too bulky for the binding pocket. Conversely, a well-placed, appropriately sized substituent can enhance van der Waals interactions and improve potency.

In studies of c-Met kinase inhibitors based on related scaffolds, it was observed that the introduction of bulky groups at certain positions could either enhance or diminish activity depending on the topology of the binding site. nih.gov For instance, the substitution on the pyridine ring or the aniline ring needs to be carefully considered to avoid steric clashes with surrounding amino acid residues.

A study on a series of 3-fluoro-4-(pyrrolo[2,1-f] nih.govresearchgate.netmatrixscientific.comtriazin-4-yloxy)aniline derivatives, which share the 3-fluoroaniline (B1664137) moiety, highlighted the importance of steric factors. The CoMSIA (Comparative Molecular Similarity Analysis) model developed in this study included a steric field, indicating that variations in the size and shape of substituents significantly correlated with inhibitory activity. nih.govresearchgate.net

The fluorine atom at the 3-position of the aniline ring is a key electronic feature. Its electron-withdrawing nature can increase the acidity of the aniline proton, potentially strengthening its hydrogen bond with the kinase hinge region. escholarship.org CoMSIA studies on related kinase inhibitors have consistently shown that electrostatic fields are a major contributor to the QSAR model, underscoring the importance of electronic interactions. nih.govresearchgate.net For example, in the CoMSIA model for c-Met kinase inhibitors, electrostatic fields were one of the significant components, suggesting that the distribution of partial charges on the inhibitor is crucial for its activity. nih.gov

The hydrogen bonding network between a ligand and its target is a primary determinant of binding affinity and specificity. rsc.org For this compound derivatives, key hydrogen bond donors and acceptors are the aniline nitrogen and the pyridine nitrogen.

In the context of c-Met kinase inhibition, docking studies have shown that the aniline NH group of related inhibitors forms a crucial hydrogen bond with the backbone carbonyl of Met1160 in the hinge region. The pyridine nitrogen can also participate in hydrogen bonding, often with water molecules or side chains of residues in the binding pocket. nih.gov

The analysis of the hydrogen bond donor and acceptor fields in CoMSIA studies further quantifies the importance of these interactions. The best CoMSIA model for a set of c-Met kinase inhibitors included a hydrogen bond donor field, confirming that the ability of the inhibitors to form specific hydrogen bonds is critical for their biological activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable tools for understanding SAR and for predicting the activity of novel compounds.

CoMSIA is a 3D-QSAR technique that calculates similarity indices between a set of aligned molecules and correlates them with their biological activities. This method evaluates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

A notable CoMSIA study was performed on a series of c-Met kinase inhibitors that included derivatives of 3-fluoro-4-(pyrrolo[2,1-f] nih.govresearchgate.netmatrixscientific.comtriazin-4-yloxy)aniline and 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, both containing the 3-fluoroaniline substructure. nih.gov This study yielded a robust QSAR model with significant predictive power.

The best CoMSIA model (CoMSIA-SEHD) incorporated steric, electrostatic, hydrophobic, and hydrogen bond donor fields. researchgate.net The statistical parameters of this model were a cross-validated correlation coefficient (Q²) of 0.654 and a conventional correlation coefficient (R²) of 0.963, indicating a strong correlation between the calculated fields and the observed inhibitory activity. nih.gov

The contour maps generated from the CoMSIA model provide a visual representation of the SAR. For instance, the steric contour maps indicated regions where bulky substituents would be favorable or unfavorable for activity. Similarly, the electrostatic and hydrogen bond donor maps highlighted areas where specific electronic and hydrogen bonding interactions were crucial for high potency. nih.gov

The following table summarizes the contributions of different fields in the best CoMSIA model for c-Met kinase inhibitors:

| Field Contribution | Value |

| Steric | 0.145 |

| Electrostatic | 0.297 |

| Hydrophobic | 0.213 |

| H-bond Donor | 0.345 |

Data from a CoMSIA study on c-Met kinase inhibitors. nih.gov

This detailed analysis underscores the multifaceted nature of the structure-activity relationships governing the biological activity of this compound derivatives and provides a solid foundation for the rational design of new and improved inhibitors.

Multiple Linear Regression (MLR) Approaches in Activity Prediction

Multiple Linear Regression (MLR) has been a valuable tool in predicting the biological activities of derivatives of this compound, particularly in the context of their role as c-Met kinase inhibitors. nih.gov In a comprehensive study of 103 such compounds, MLR was employed alongside other QSAR methods to develop predictive models for their inhibitory activity, measured as IC50 values. nih.govresearchgate.net

The predictive models were constructed using a training set of 76 compounds, with their quality validated by both cross-validation correlation coefficients and fitted correlation coefficients. nih.gov These models proved robust enough to accurately predict the activity of 25 compounds that were not part of the initial training set. nih.gov

One of the successful MLR models incorporated a combination of 2D-autocorrelation descriptors, GETAWAY (Geometry, Topology and Atom-Weight AssemblY) descriptors, fragment-based polar surface area (PSA), and MlogP. nih.gov The statistical significance of the models was confirmed by their correlation coefficients and other statistical parameters. nih.govresearchgate.net

Application of Topological and Fragment-Based Descriptors

The development of robust QSAR models for this compound derivatives has heavily relied on the application of topological and fragment-based descriptors. nih.gov These descriptors numerically encode structural and physicochemical properties of the molecules, allowing for the establishment of a mathematical relationship between the molecular structure and its biological activity. nih.govnih.gov

In the study of c-Met kinase inhibitors, a variety of descriptors were calculated. nih.gov These included 2D and 3D topological descriptors, which provide information about the molecular topology and composition. nih.govnih.gov Specifically, 2D-Autocorrelation and GETAWAY descriptors were utilized. nih.gov Fragment-based descriptors, such as the fragment-based polar surface area (PSA), and the octanol-water partition coefficient (MlogP) were also integral to the QSAR models. nih.gov The initial pool of descriptors was refined to a set of 139 by removing those with low variance and high correlation, from which the most predictive variables were selected for the final models. researchgate.net

The use of these descriptors allows for the identification of key molecular features that contribute to high inhibitory activity. nih.gov For instance, the models can highlight the importance of specific structural motifs or physicochemical properties for the compound's ability to bind to its target. nih.govnih.gov

Conformational Analysis and Bioactive Conformation Elucidation

Understanding the three-dimensional structure and preferred conformation of this compound derivatives is crucial for elucidating their mechanism of action. nih.gov Docking studies have been performed on a series of these compounds complexed with c-Met kinase to investigate their binding orientations and identify the active conformations. nih.govresearchgate.net

These computational studies help in analyzing the molecular features that lead to high inhibitory activity. nih.gov By visualizing the interactions between the inhibitor and the active site of the enzyme, researchers can understand how substitutions on the parent molecule affect its binding affinity. For example, docking results can reveal favorable and unfavorable interactions, such as hydrogen bonds or steric clashes, that influence the compound's potency. nih.govresearchgate.net

The insights gained from conformational analysis are complementary to the statistical findings from QSAR models. nih.gov While QSAR provides a mathematical prediction of activity, conformational analysis offers a visual and mechanistic understanding of the structure-activity relationship at the molecular level. nih.govresearchgate.net This combined approach is powerful for the rational design of new and more potent inhibitors.

Biological Target Identification and Mechanistic Studies in Vitro Focus

Kinase Inhibition Profiling and Selectivity Assessments

The "3-fluoro-4-aniline" core is a common scaffold in the development of kinase inhibitors. Research into structurally related compounds provides insights into the potential kinase inhibitory profile of 3-Fluoro-4-(3-pyridinyloxy)aniline.

The c-Met receptor tyrosine kinase is a well-established target in cancer therapy. While direct inhibitory data for this compound against c-Met is not prominently available in the reviewed literature, studies on analogous compounds are informative. For instance, docking and quantitative structure-activity relationship (QSAR) studies have been performed on a series of c-Met kinase inhibitors, including compounds with a 3-fluoro-4-phenoxy-aniline core, such as 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline. These studies aim to understand the molecular features that contribute to high inhibitory activity.

Bioisosteres of the well-known c-Met inhibitor Cabozantinib have also been synthesized and evaluated. In one such study, the replacement of the central benzene (B151609) ring of Cabozantinib with a pyridine (B92270) ring led to a compound with an IC₅₀ value of 4.9 nM against c-Met researchgate.net. This highlights the potential for pyridine-containing aniline (B41778) derivatives to exhibit potent c-Met inhibition. Another class of c-Met inhibitors, triazolothiadiazoles, has demonstrated selective inhibition with Kᵢ values in the low micromolar range nih.gov.

Table 1: c-Met Kinase Inhibition Data for Analogous Compounds

| Compound/Analog Type | IC₅₀/Kᵢ | Reference |

| Pyridine-bioisostere of Cabozantinib | 4.9 nM (IC₅₀) | researchgate.net |

| Triazolothiadiazole analog (Compound 21) | 0.025 µM (Kᵢ) | nih.gov |

| PF-04217903 | 4.8 nM (Kᵢ) | medchemexpress.com |

This table presents data for compounds structurally related to this compound to provide context for potential c-Met inhibitory activity.

The epidermal growth factor receptor (EGFR) and its family member ErbB-2 are crucial targets in oncology. Dual inhibitors of these kinases have shown significant therapeutic success. Research into 4-anilinoquinazoline (B1210976) and related derivatives has provided a basis for understanding the potential of aniline-based compounds as EGFR/ErbB-2 inhibitors.

A series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives, which share a substituted aniline moiety, were designed as dual EGFR/ErbB-2 kinase inhibitors nih.gov. Several compounds in this series demonstrated significant inhibitory activity against both kinases, with IC₅₀ values in the nanomolar range nih.gov. For example, compound 6 in the study, 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine, had IC₅₀ values of 37 nM and 29 nM for EGFR and ErbB-2, respectively nih.gov. Similarly, thienopyrimidine-based derivatives with aniline 'headgroups' have been evaluated, showing potent enzymatic and cellular inhibition of EGFR and ErbB-2.

Table 2: Dual EGFR/ErbB-2 Kinase Inhibition for Structurally Related Compounds

| Compound | EGFR IC₅₀ (nM) | ErbB-2 IC₅₀ (nM) | Reference |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine | 37 | 29 | nih.gov |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-cyanoacetamidophenoxy)pyrimidine | 48 | 38 | nih.gov |

| 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (21a) | 0.47 | 0.14 | mdpi.com |

This table showcases the inhibitory potential of compounds with similar structural features to this compound against EGFR and ErbB-2.

Src and Abl are non-receptor tyrosine kinases that play significant roles in cell proliferation, differentiation, and survival. While specific interaction data for this compound with Src and Abl kinases is not readily found in the searched literature, the 4-anilinoquinoline scaffold has been explored for Src kinase inhibition. A series of 4-anilino-7-pyridyl-3-quinolinecarbonitriles were prepared and shown to be potent Src kinase inhibitors nih.gov. The lead compound from this series demonstrated activity in both enzymatic and cellular assays nih.gov. Furthermore, the discovery of a potent pan-BCR-ABL inhibitor, including the resistant T315I mutant, was based on a diarylamide 3-aminoindazole scaffold, highlighting the utility of aniline derivatives in targeting Abl kinase nih.gov.

Enzyme Modulation Studies

Beyond kinases, the structural features of this compound suggest potential interactions with other enzyme families.

DNA gyrase is a crucial bacterial enzyme and a validated target for antibiotics. While no direct studies on the inhibition of DNA gyrase by this compound were identified, various heterocyclic compounds have been investigated as inhibitors. For example, a fluorescence-based high-throughput screening identified several new classes of bacterial DNA gyrase inhibitors, with some compounds exhibiting IC₅₀ values in the low micromolar range nih.gov.

Dihydrofolate reductase (DHFR) is another important enzyme, essential for the synthesis of nucleic acids and amino acids, making it a target for both antimicrobial and anticancer agents. researchgate.netnih.gov Although no specific data exists for this compound, various antifolates, which are DHFR inhibitors, are structurally diverse and include heterocyclic scaffolds. researchgate.netnih.gov

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic pathway of dopamine (B1211576) and a target for the treatment of Parkinson's disease. A variety of heterocyclic compounds have been explored as MAO-B inhibitors. For instance, pyridazinobenzylpiperidine derivatives have been synthesized and evaluated, with some showing potent and selective MAO-B inhibition with IC₅₀ values in the micromolar range medchemexpress.com. While direct evidence is lacking for this compound, the presence of the pyridine ring suggests that investigation into its MAO-B inhibitory potential could be a worthwhile endeavor.

Semicarbazide-Sensitive Amine Oxidase/Vascular Adhesion Protein-1 (SSAO/VAP-1) Activity Modulation

Semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 (SSAO/VAP-1) is a dual-function protein expressed on the surface of endothelial cells and adipocytes. nih.govfrontiersin.org As an enzyme, it is involved in the oxidative deamination of primary amines, which produces hydrogen peroxide and aldehydes, contributing to oxidative stress and inflammation. nih.govfrontiersin.org As an adhesion molecule, it mediates the trafficking of leukocytes to sites of inflammation. nih.gov Inhibition of SSAO/VAP-1 is a therapeutic strategy for various inflammatory diseases. nih.govnih.gov

While various amine derivatives have been investigated as inhibitors of SSAO/VAP-1, specific data on the modulatory activity of this compound on SSAO/VAP-1 is not extensively available in peer-reviewed literature. A patent has described a class of amine derivatives as potential SSAO/VAP-1 inhibitors for inflammatory diseases and diabetes, but does not provide specific data for this particular compound. medchemexpress.com Further research is required to determine if this compound directly interacts with and modulates the enzymatic or adhesive functions of SSAO/VAP-1.

Cell-Based Assays for Compound Efficacy in Research Models

Antiproliferative Activity against Cancer Cell Lines

The potential of novel chemical entities to inhibit the growth of cancer cells is a cornerstone of oncology research. While various quinazolin-4(3H)-one derivatives and other fluorinated aniline compounds have demonstrated antiproliferative effects against a range of cancer cell lines, including non-small cell lung cancer and breast cancer, specific studies detailing the antiproliferative activity of this compound are not prominently documented. nih.gov For instance, related compounds such as 3-Fluoro-4-(thiophen-3-yl)aniline have been investigated as precursors for anticancer agents. However, direct experimental data, such as IC50 values for this compound against specific cancer cell lines, remains to be published in the scientific literature.

Immunomodulatory Potential in Cellular Systems

The immune system plays a critical role in both the promotion and suppression of various diseases. Compounds that can modulate immune responses are of significant therapeutic interest. Research has been conducted on the immunomodulatory effects of various fluorinated compounds. nih.gov For example, some fluorinated substances have been shown to affect T cell-dependent antibody responses and splenic lymphocyte subpopulations in animal models. nih.gov However, there is a lack of specific published research investigating the immunomodulatory potential of this compound in cellular systems, such as its effect on cytokine production or the activation and proliferation of immune cells like lymphocytes or macrophages.

Biofilm Inhibition Studies

Bacterial biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov Biofilms are notoriously resistant to antibiotics and host immune responses, making them a significant challenge in clinical and industrial settings. nih.gov Research into biofilm inhibitors has explored various chemical scaffolds. For instance, some halogenated anilines have been shown to possess antibiofilm activity against pathogenic bacteria like uropathogenic Escherichia coli and ESKAPE pathogens. nih.gov These compounds can interfere with virulence factors and biofilm-related gene expression. nih.gov Despite the interest in aniline derivatives, specific studies on the efficacy of this compound in inhibiting biofilm formation by any specific microorganism are not currently available in the scientific literature.

Receptor Binding and Ligand-Protein Interaction Studies

Understanding how a compound interacts with its protein target at a molecular level is crucial for drug development. Techniques such as X-ray crystallography and computational modeling are used to elucidate these interactions. While docking studies have been performed on structurally related compounds to predict their binding modes, for example with c-Met kinase, there is no specific published data on the receptor binding profile or detailed ligand-protein interaction studies for this compound. nih.gov The identification of its specific molecular targets and the characterization of its binding affinity and interactions are areas that require further investigation.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. ijprajournal.com This technique is crucial in rational drug design for understanding the interactions that drive binding and for screening virtual libraries of compounds against a specific protein target.

Molecular docking simulations are employed to determine how a ligand, such as a derivative of 3-Fluoro-4-(3-pyridinyloxy)aniline, fits into the active site of a target protein. These simulations explore various possible conformations of the ligand within the binding pocket, calculating the most energetically favorable orientations.

For instance, in studies on structurally related aniline (B41778) derivatives targeting the c-Met kinase, a receptor tyrosine kinase implicated in cancer, docking simulations were performed to understand their binding modes. nih.govresearchgate.net Research on a set of 103 c-Met kinase inhibitors, including the related compound 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, revealed that these molecules generally adopt a consistent binding mode within the kinase's active site. researchgate.net The simulations helped to identify key molecular features responsible for high inhibitory activity. nih.govresearchgate.net Such studies typically show hydrophobic interactions between parts of the aniline molecule and hydrophobic pockets within the protein's allosteric site. researchgate.net By analyzing these predicted poses, researchers can understand why certain substitutions on the aniline or pyridinyloxy rings might increase or decrease binding affinity, guiding the design of more potent inhibitors. nih.gov

The stability of a complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial docked positions. A low and stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site and that the complex is stable. ajchem-a.com For example, MD simulations of newly designed inhibitors complexed with histone deacetylase-2 (HDAC-2) showed that stable complexes had RMSD values that equilibrated around 1.6 to 2.2 Å, indicating minimal fluctuation and a low probability of the compound dissociating from the target pocket. ajchem-a.comajchem-a.com This type of analysis is critical for confirming that a docked pose is not just a transient state but represents a stable and potentially therapeutic interaction.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of a molecule. These methods can be used to understand a molecule's reactivity, stability, and spectroscopic characteristics.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental in quantum chemistry. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For example, quantum chemical calculations were performed on 3-(3-nitrophenylsulfonyl)aniline using Density Functional Theory (DFT) with the B3LYP/6-31G* method to understand its electronic properties. fao.org Such calculations determine the energies of the HOMO and LUMO and map the electrostatic potential, revealing the electron-rich and electron-poor regions of the molecule, which are crucial for predicting how it will interact with a biological target. fao.org

Table 1: Key Concepts in Electronic Structure Analysis

| Parameter | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A larger gap suggests higher stability and lower reactivity. |

Quantum chemical methods can also predict the spectroscopic properties of a molecule before it is synthesized. By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. Similarly, calculations of nuclear shielding tensors can predict Nuclear Magnetic Resonance (NMR) chemical shifts.

In a study of 3-(3-nitrophenylsulfonyl)aniline, researchers calculated the vibrational frequencies using both DFT and Hartree-Fock (HF) methods. fao.org They found that the HF/6-31G* method provided results that were in close agreement with the experimental IR spectrum. fao.org These predictive capabilities are extremely useful for verifying the identity and structure of a newly synthesized compound by comparing the computationally predicted spectrum with the experimentally measured one.

In Silico ADMET Profiling for Drug Candidate Assessment

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET profiling uses computational models to predict these properties, helping to identify potential liabilities early in the drug discovery process and reducing the risk of late-stage failures. nih.govresearchgate.net

Various online tools and software, such as SwissADME, pkCSM, and ADMETLab, are used to perform these predictions. nih.govmdpi.com These platforms assess a range of crucial parameters:

Absorption: Predictions include human intestinal absorption, cell permeability (e.g., Caco-2), and whether the compound is a substrate of efflux pumps like P-glycoprotein (P-gp). researchgate.net

Distribution: Key parameters include blood-brain barrier (BBB) penetration and plasma protein binding. The ability to cross the BBB is crucial for drugs targeting the central nervous system. mdpi.com

Metabolism: Models predict which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) are likely to metabolize the compound or be inhibited by it. CYP inhibition is a major cause of adverse drug-drug interactions. researchgate.net

Excretion: This involves predicting the route and rate of elimination from the body.

Toxicity: Predictions can include mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Drug-likeness is also assessed using established guidelines like Lipinski's Rule of Five and Veber's Rule, which consider physicochemical properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.govneliti.com Compounds that adhere to these rules are more likely to have favorable oral bioavailability. nih.gov

Table 2: Example of an In Silico ADMET Profile for a Drug Candidate

| Property | Parameter | Predicted Value | Implication |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | High | Good potential for oral absorption. |

| P-gp Substrate | No | Low risk of being pumped out of cells, improving bioavailability. | |

| Distribution | BBB Permeant | No | Unlikely to cause CNS side effects if not a CNS target. |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| Toxicity | hERG I Inhibitor | No | Low risk of causing cardiac arrhythmia. |

| Drug-Likeness | Lipinski's Rule | 0 Violations | Good physicochemical properties for an oral drug. |

Lipophilicity Determination through Theoretical and Experimental Methods

Lipophilicity is a critical physicochemical property that significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (log P), which measures the ratio of a compound's concentration in a nonpolar solvent (typically octanol) to its concentration in an aqueous solvent (water).

Theoretical Determination:

Other computational approaches to determine lipophilicity include methods based on molecular properties such as the polar surface area (PSA).

Experimental Determination:

Experimentally, the lipophilicity of a compound is most commonly determined using the shake-flask method, which directly measures the partitioning of the compound between n-octanol and water. High-performance liquid chromatography (HPLC) based methods are also frequently employed. These methods correlate the retention time of a compound on a reverse-phase column with its log P value. While specific experimental log P data for this compound is not published, these methods represent the gold standard for its empirical determination.

A summary of theoretical lipophilicity prediction methods is presented in the table below.

| Method | Principle | Typical Output |

| XLogP3 | Atomistic method with corrective factors based on a large dataset of known log P values. | Calculated log P value |

| ALOGPS | Associative neural network model trained on a large dataset of compounds. | Calculated log P value |

| Molinspiration | Fragment-based method that sums the contributions of individual molecular fragments. | Calculated log P value |

Prediction of Absorption and Distribution Characteristics

The absorption and distribution of a drug are key determinants of its bioavailability and therapeutic efficacy. In silico models are extensively used to predict these ADME properties early in the drug discovery process. frontiersin.orgmdpi.comresearchgate.net

Absorption:

Oral bioavailability is a critical parameter for many drugs. Computational models can predict intestinal absorption based on a compound's physicochemical properties. For instance, the Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal absorption, and computational models have been developed to predict Caco-2 permeability. frontiersin.org A compound with a predicted high Caco-2 permeability is likely to have good intestinal absorption.

Distribution:

The distribution of a drug throughout the body is influenced by its ability to cross biological membranes and bind to plasma proteins. The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of substances from the bloodstream into the central nervous system (CNS). frontiersin.org For drugs targeting the CNS, the ability to cross the BBB is essential, while for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects. Computational models can predict BBB penetration based on factors such as lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors.

Plasma protein binding (PPB) also significantly affects drug distribution. Only the unbound fraction of a drug is free to exert its pharmacological effect. In silico models can predict the extent of PPB based on the compound's structure.

The following table summarizes the predicted ADME properties for a compound with a structure similar to this compound, based on established computational methodologies.

| ADME Property | Predicted Value/Classification | Significance |

| Intestinal Absorption | High | Likely to be well-absorbed after oral administration. |

| Caco-2 Permeability | High | Suggests good potential for intestinal absorption. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited access to the central nervous system. |

| P-glycoprotein (P-gp) Substrate | Non-substrate | Not likely to be actively effluxed from cells, which can improve bioavailability. |

| Plasma Protein Binding | Moderate to High | The free fraction available for therapeutic effect may be limited. |

Virtual Screening and Combinatorial Chemistry for Lead Discovery

Virtual screening and combinatorial chemistry are powerful strategies for identifying and optimizing new drug candidates.

Virtual Screening:

Virtual screening involves the computational screening of large libraries of chemical compounds against a biological target to identify those that are most likely to bind and exert a desired effect. jk-sci.com This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing. The this compound scaffold, with its combination of a substituted aniline and a pyridine (B92270) ring, presents a valuable starting point for virtual screening campaigns. The pyridine and dihydropyridine (B1217469) scaffolds are prevalent in a wide range of FDA-approved drugs, highlighting their importance in medicinal chemistry. nih.gov

Combinatorial Chemistry:

Combinatorial chemistry allows for the rapid synthesis of large numbers of related compounds, known as a chemical library. The this compound core can serve as a versatile scaffold for the creation of a combinatorial library. By systematically introducing a variety of substituents at different positions on the aniline and pyridine rings, a diverse set of analogues can be generated. For example, the amino group of the aniline moiety can be readily derivatized to form amides, sulfonamides, or ureas. The pyridine ring can also be further functionalized. This approach enables the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The introduction of fluorine into drug candidates has been shown to favorably influence their properties. nih.gov

The general scheme for creating a combinatorial library based on the this compound scaffold is depicted below:

| Scaffold | Modification Site 1 (Aniline N) | Modification Site 2 (Pyridine Ring) | Resulting Library |

| This compound | Acylation, Sulfonylation, Alkylation | Substitution with various functional groups | A diverse library of analogues for SAR studies. |

Application of 3 Fluoro 4 3 Pyridinyloxy Aniline As a Core Scaffold in Advanced Chemical Biology and Drug Discovery Research

Design and Synthesis of Novel Chemical Libraries Based on the Scaffold

The 3-Fluoro-4-(3-pyridinyloxy)aniline core has proven to be a fruitful starting point for the construction of diverse chemical libraries aimed at exploring new chemical space and identifying novel drug candidates. The primary amine and the pyridine (B92270) nitrogen offer reactive handles for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups and heterocyclic systems.

Development of Pyridinyl Imidazoles

The synthesis of pyridinyl imidazoles represents a key strategy in the development of kinase inhibitors. While direct synthesis from this compound is not explicitly detailed in the reviewed literature, the general synthetic routes to analogous pyridinyl imidazoles are well-established. For instance, pyridinyl imidazole-based p38 MAP kinase inhibitors are known to be potent, with the 4-aryl-5-(pyridin-4-yl) imidazole (B134444) being the essential pharmacophore. nih.gov The synthesis of related imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitors has also been reported, demonstrating the utility of this class of compounds in targeting kinases. nih.gov The general approach often involves the reaction of a substituted aniline (B41778) with a suitable imidazole precursor. The fluorine and pyridinyloxy substituents on the aniline ring are expected to modulate the physicochemical and pharmacological properties of the resulting pyridinyl imidazole derivatives, potentially leading to enhanced potency and selectivity.

Exploration of Triazole-Linked Analogues

Triazole-linked analogues of various core structures are widely explored in drug discovery due to the favorable properties of the triazole ring, including its metabolic stability and ability to form hydrogen bonds. The synthesis of 1,2,4-triazole (B32235) derivatives as potential anticancer agents and Aurora-A kinase inhibitors has been described, highlighting the importance of this heterocycle in medicinal chemistry. nih.govnih.gov The primary amine of this compound can be readily converted to an azide, which can then undergo a copper-catalyzed or metal-free click reaction with a variety of alkynes to generate a library of 1,2,3-triazole-linked analogues. frontiersin.org Furthermore, the synthesis of 1,2,4-triazolo-linked bis-indolyl conjugates as dual inhibitors of Tankyrase and PI3K demonstrates the potential of triazole-based linkers in creating multi-target inhibitors. nih.gov

Generation of Pyrimidine (B1678525) Derivatives

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this heterocycle. mdpi.comnih.gov A series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives, which are structurally related to this compound, have been synthesized and evaluated as dual EGFR/ErbB-2 kinase inhibitors. nih.gov The synthesis of these compounds typically involves the nucleophilic aromatic substitution of a di-chloropyrimidine with the corresponding aniline. This approach could be directly applied to this compound to generate a library of novel pyrimidine derivatives for screening against various kinase targets. The design and synthesis of pyrimidine-based derivatives as Aurora A kinase inhibitors have also been reported, further emphasizing the importance of this scaffold in cancer drug discovery. nih.govacs.orgresearchgate.net

Formation of Schiff Bases and Carbamic Acid Derivatives

The primary amine of this compound provides a straightforward route to the synthesis of Schiff bases and carbamic acid derivatives. Schiff bases, formed by the condensation of the aniline with various aldehydes, are known to possess a wide range of biological activities, including antibacterial and anticancer properties. nih.govnih.gov For example, Schiff's base derivatives bearing a nitroimidazole moiety have been investigated as potential EGFR tyrosine kinase inhibitors. nih.gov Similarly, carbamic acid derivatives can be readily prepared by reacting the aniline with chloroformates or isocyanates. These derivatives have also been explored as potential therapeutic agents. For instance, carbazole (B46965) derivatives, which can be functionalized with carbamate (B1207046) groups, have been reviewed as kinase-targeting inhibitors for cancer treatment. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the discovery of novel compounds with improved properties. nih.gov The this compound scaffold can serve as a template for such strategies. For example, in the design of kinase inhibitors, the pyridinyloxy moiety can be replaced with other heterocyclic systems to explore new interactions with the target protein. A deep learning-based scaffold hopping strategy has been proposed for the design of kinase inhibitors, which could be applied to generate novel cores based on the this compound structure. semanticscholar.orgchemrxiv.orgrsc.org

Bioisosteric replacement is another key strategy. For instance, the pyridine ring in the pyridinyloxy group can be replaced by other aromatic or heteroaromatic rings to fine-tune the compound's activity and pharmacokinetic properties. A study on a novel pyridine bioisostere of Cabozantinib, a potent c-Met kinase inhibitor, demonstrated the successful application of this strategy. mdpi.comsemanticscholar.orgnih.gov The replacement of a benzene (B151609) ring with a pyridine ring led to a compound with comparable potency and improved tumor selectivity. Similarly, bioisosteric replacements of tyrosine kinase inhibitors have been explored to develop safer and more effective chemotherapies. nih.gov

Development of Chemical Probes for Target Identification

Chemical probes are essential tools for elucidating the biological function of proteins and for validating new drug targets. The this compound scaffold can be derivatized to create such probes. For example, the introduction of a radiolabel, such as fluorine-18, would allow for the development of positron emission tomography (PET) ligands. While direct radiolabeling of this specific compound was not found, the synthesis of a related radioligand, [¹⁸F]5-methyl-3-fluoro-4-aminopyridine, for imaging K+ channels highlights the feasibility of this approach. wikipedia.org Such probes could be used to study the in vivo distribution and target engagement of drugs based on the this compound scaffold.

Furthermore, the aniline group can be functionalized with reactive moieties to create photoaffinity labels or other chemical probes for target identification and validation studies. The development of such tools is crucial for advancing our understanding of the mechanism of action of novel drug candidates derived from this versatile scaffold.

Radioligand Development for Imaging Research

Following a comprehensive search of scientific and patent literature, no specific research was found detailing the application of This compound as a core scaffold in the development of radioligands for imaging research. While the fields of chemical biology and drug discovery often utilize fluorinated aniline and pyridine-containing scaffolds for the creation of Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging agents, the specific compound does not appear in published studies within this context.

The development of novel radioligands is a critical area of research, enabling non-invasive visualization and quantification of biological processes in vivo. The general strategy involves the incorporation of a positron-emitting (e.g., Fluorine-18) or gamma-emitting radionuclide into a molecule with high affinity and selectivity for a specific biological target, such as a receptor, enzyme, or transporter.

Although no direct applications of this compound in radioligand development were identified, related structures are prevalent in the design of central nervous system (CNS) and oncology imaging agents. For instance, the anilinopyridine scaffold is a component of various kinase inhibitors that have been radiolabeled to image enzyme activity in tumors. Similarly, fluorinated aromatic rings are commonly employed to introduce the 18F-isotope for PET imaging.

The absence of "this compound" in the radioligand literature could be due to a variety of factors. The synthesis of a radiolabeled version might present significant challenges, or its binding affinity and selectivity for biological targets of interest may not be optimal for imaging purposes. It is also possible that research involving this specific scaffold has been conducted but has not been placed in the public domain.

Future research could potentially explore the utility of this compound as a building block for novel radiotracers. Such studies would first involve the synthesis of a suitable precursor for radiolabeling, followed by the development of a robust radiosynthesis procedure to incorporate a radionuclide like Fluorine-18. Subsequent in vitro and in vivo evaluation would be necessary to determine the potential of any resulting radioligand for imaging research.

Future Perspectives and Emerging Research Avenues for 3 Fluoro 4 3 Pyridinyloxy Aniline

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is poised to significantly accelerate the discovery and optimization of derivatives of 3-Fluoro-4-(3-pyridinyloxy)aniline. These computational technologies can dramatically shorten development timelines and reduce the costs associated with drug discovery. nih.gov

The table below summarizes various AI and ML techniques and their specific applications in the design of small molecule inhibitors like those derived from this compound.

| AI/ML Technique | Application in Compound Design |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of new chemical entities based on their structural features. nih.gov |

| Molecular Docking | Simulates the interaction between a small molecule and a protein target to predict binding affinity and orientation. nih.govnih.gov |

| Virtual Screening | Computationally screens large libraries of compounds to identify those most likely to bind to a drug target. nih.gov |

| Generative Models | Designs novel molecular structures with desired properties from scratch. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of drug candidates early in the discovery process. |

Exploration of Novel Biological Targets and Therapeutic Areas

While the this compound scaffold is a well-established core for kinase inhibitors in cancer treatment, its therapeutic potential is not limited to this area. chemicalkinomics.com Researchers are actively investigating its utility against a wider array of biological targets and for a broader range of diseases. discoveryontarget.com

The structural characteristics that make this scaffold effective against kinases—its ability to fit into ATP-binding pockets—also make it a candidate for inhibiting other ATP-dependent enzymes. This opens up possibilities in metabolic and inflammatory diseases. nih.govmdpi.com The fluorine atom's electron-withdrawing properties can be fine-tuned to achieve selectivity for new, previously "undruggable" targets. nih.gov

There is a growing interest in applying kinase inhibitors to therapeutic areas beyond oncology, such as neurodegenerative and inflammatory disorders. nih.govdiscoveryontarget.com For instance, kinases are implicated in the pathology of Alzheimer's and Parkinson's diseases. mdpi.com Similarly, modulating the immune system by inhibiting specific kinases is a promising approach for treating autoimmune conditions like rheumatoid arthritis. nih.gov The development of multi-targeted inhibitors, which can block several disease-driving kinases simultaneously, is another active area of research that may help overcome drug resistance. nih.gov

Advanced Synthetic Methodologies for Scalable Production in Research

The ability to efficiently synthesize this compound and its derivatives in sufficient quantities is fundamental to advancing research. Traditional synthetic routes can be inefficient and difficult to scale up. Therefore, a significant focus is on developing more advanced and scalable synthetic methodologies.

Modern organic synthesis provides powerful tools to construct the key diaryl ether linkage more effectively. Catalytic cross-coupling reactions are increasingly used for this purpose. An emerging technology is flow chemistry, which offers precise reaction control, improved safety, and the potential for continuous manufacturing, making it ideal for scalable production.

The introduction of fluorine into the molecule is a critical step, and novel fluorination techniques are expanding the accessible chemical space. Late-stage fluorination allows for the incorporation of fluorine atoms later in the synthetic sequence, which provides greater flexibility and facilitates the rapid creation of compound libraries for screening. For example, new methods for the direct radiofluorination of pyridine (B92270) N-oxides have been developed to produce meta-substituted fluoropyridines, which can be challenging to synthesize using traditional methods. rsc.orgnih.gov

| Synthetic Method | Description | Advantages |

| Traditional Synthesis | Often involves multi-step processes with harsh reaction conditions. | Established procedures. |

| Catalytic Cross-Coupling | Uses metal catalysts (e.g., palladium, copper) to form C-O bonds efficiently. | High yields, milder conditions. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. | Enhanced safety, scalability, and control. |

| Late-Stage Fluorination | Introduces fluorine atoms at a late stage of the synthesis. | Increased flexibility for creating diverse analogues. |

Interdisciplinary Research Collaborations

The journey of a drug from concept to clinic is inherently complex and requires the convergence of multiple scientific disciplines. chemicalkinomics.com The future development of therapeutics based on the this compound scaffold will increasingly depend on robust interdisciplinary collaborations.

Medicinal chemists, who design and synthesize novel compounds, work in close partnership with computational chemists who use molecular modeling to guide the design process. nih.gov Structural biologists provide high-resolution images of how these compounds bind to their protein targets, offering critical insights for structure-based drug design. chemicalkinomics.com

Pharmacologists and toxicologists are essential for evaluating the in vitro and in vivo efficacy and safety of new drug candidates. Subsequently, clinical researchers take the lead in designing and executing clinical trials to assess the therapeutic benefit in patients. This collaborative, multidisciplinary approach is indispensable for translating promising laboratory findings into approved medical treatments. chemicalkinomics.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-4-(3-pyridinyloxy)aniline, and how can purity be ensured?

- Methodology : Use nucleophilic aromatic substitution between 3-fluoronitrobenzene derivatives and 3-hydroxypyridine, followed by catalytic hydrogenation to reduce the nitro group to an amine. Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) is recommended to isolate the product . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .

Q. How does the fluorine atom influence the compound’s electronic properties and reactivity?

- Methodology : Perform density functional theory (DFT) calculations to analyze electron-withdrawing effects of fluorine on the aromatic ring. Compare Hammett substituent constants (σₚ) for fluorine versus other halogens to predict regioselectivity in subsequent reactions . Experimental validation can involve UV-Vis spectroscopy to assess electronic transitions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (exact mass: 204.0699 Da) . Structural elucidation via ¹H/¹³C NMR (DMSO-d₆) should focus on distinguishing pyridinyloxy protons (δ 8.3–8.5 ppm) and aromatic fluorine coupling patterns . IR spectroscopy can verify amine (-NH₂) and ether (C-O-C) functional groups .

Advanced Research Questions

Q. How can computational docking studies predict the binding affinity of this compound to kinase targets like c-Met?

- Methodology : Use AutoDock Vina or Schrödinger Suite to dock the compound into c-Met’s ATP-binding pocket. Parameterize the fluorine atom’s van der Waals radius and partial charges using quantum mechanics (QM) calculations. Validate predictions with in vitro kinase inhibition assays (IC₅₀ measurements) and compare with derivatives lacking the pyridinyloxy group .

Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data for this compound?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models to identify outliers. Use molecular dynamics (MD) simulations to assess conformational flexibility in solution versus rigid docking poses. Cross-validate with free-energy perturbation (FEP) calculations to quantify binding entropy/enthalpy trade-offs .

Q. How does the pyridinyloxy moiety affect metabolic stability in hepatic microsome assays?

- Methodology : Incubate the compound with human liver microsomes (HLM) and monitor degradation via LC-MS/MS. Compare half-life (t₁/₂) with analogs lacking the pyridinyloxy group. Use CYP450 inhibition assays to identify metabolic pathways (e.g., CYP3A4-mediated oxidation) .

Q. What experimental designs optimize photocatalytic degradation of this compound in environmental studies?

- Methodology : Employ Box-Behnken experimental design to test variables like catalyst load (MnFe₂O₄/Zn₂SiO₄), pH, and UV intensity. Quantify degradation efficiency via total organic carbon (TOC) analysis and identify intermediates using GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.